An In-Depth Technical Guide to (2-Aminophenyl)(cyclopropyl)methanone: Properties, Synthesis, and Applications
An In-Depth Technical Guide to (2-Aminophenyl)(cyclopropyl)methanone: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-Aminophenyl)(cyclopropyl)methanone, a key synthetic intermediate, holds a significant position in the landscape of agrochemical and pharmaceutical research. This technical guide provides a comprehensive overview of its fundamental properties, synthesis, chemical reactivity, and primary applications. With its unique structural combination of an aniline moiety and a cyclopropyl ketone group, this compound serves as a versatile building block for the construction of more complex molecular architectures, most notably in the synthesis of the sulfonylurea herbicide Cyclosulfamuron and as a precursor to biologically active quinazoline derivatives. This document aims to be a critical resource for scientists and researchers, offering detailed insights into the causality behind experimental choices and providing a foundation for its application in novel synthetic endeavors.
Core Chemical and Physical Properties
(2-Aminophenyl)(cyclopropyl)methanone, also known as 2-aminophenyl cyclopropyl ketone, is an organic compound that has garnered interest as a versatile building block in organic synthesis.[1] Its molecular structure features a cyclopropyl group and a 2-aminophenyl group attached to a central carbonyl function.
Structural and General Properties
A summary of the key identification and computed physicochemical properties of (2-Aminophenyl)(cyclopropyl)methanone is presented in Table 1. It is important to note that while computed data are readily available, experimentally determined physical properties such as melting and boiling points are not consistently reported in publicly accessible literature.[2]
| Property | Value | Source |
| CAS Number | 136832-46-7 | [1][3] |
| Molecular Formula | C₁₀H₁₁NO | [1][3] |
| Molecular Weight | 161.20 g/mol | [3][4] |
| IUPAC Name | (2-aminophenyl)(cyclopropyl)methanone | |
| Synonyms | 2-Aminophenyl cyclopropyl ketone, o-Aminophenyl cyclopropyl ketone | [3] |
| Appearance | Not specified (likely a solid at room temperature) | |
| Topological Polar Surface Area | 43.1 Ų | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
| Rotatable Bond Count | 2 | [3] |
Spectroscopic Data
Detailed experimental spectroscopic data for (2-Aminophenyl)(cyclopropyl)methanone is not widely available in public databases. However, based on its structure, the following characteristic spectral features can be predicted:
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¹H NMR: The spectrum would be expected to show characteristic signals for the aromatic protons of the 2-aminophenyl group, a multiplet for the methine proton of the cyclopropyl ring, and multiplets for the methylene protons of the cyclopropyl ring. The protons of the amine group would likely appear as a broad singlet.
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¹³C NMR: The spectrum would feature a signal for the carbonyl carbon, distinct signals for the aromatic carbons (some of which would show splitting due to the amine group), and signals for the carbons of the cyclopropyl ring.
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IR Spectroscopy: Key absorption bands would be expected for the N-H stretching of the primary amine, C=O stretching of the ketone, and C-H stretching of the aromatic and cyclopropyl groups.
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Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (161.20 g/mol ).
Synthesis and Manufacturing
The synthesis of (2-Aminophenyl)(cyclopropyl)methanone is not widely detailed in peer-reviewed journals but is described in patent literature, reflecting its commercial importance as a synthetic intermediate.
Established Synthetic Route
A known method for the preparation of (2-Aminophenyl)(cyclopropyl)methanone involves the dehydrohalogenation of a 1-(2-aminophenyl)-4-halo-1-butanone intermediate. This process is typically carried out in the presence of a base. The general transformation is outlined below.
Caption: General synthetic scheme for (2-Aminophenyl)(cyclopropyl)methanone.
Detailed Experimental Protocol (Hypothetical)
The following is a plausible, detailed protocol based on the general synthetic strategy and standard organic chemistry practices. This protocol is for illustrative purposes and should be adapted and optimized based on laboratory experiments.
Step 1: Synthesis of 1-(2-aminophenyl)-4-chloro-1-butanone
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To a stirred solution of aniline in a suitable solvent (e.g., dichloromethane), add 4-chlorobutyryl chloride dropwise at 0 °C.
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After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
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Monitor the reaction by thin-layer chromatography (TLC).
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Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield 1-(2-aminophenyl)-4-chloro-1-butanone.
Step 2: Intramolecular Cyclization to (2-Aminophenyl)(cyclopropyl)methanone
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Dissolve 1-(2-aminophenyl)-4-chloro-1-butanone in a suitable solvent system, such as a mixture of toluene and water.
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Add a strong base, such as 50% aqueous sodium hydroxide.
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Add a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to facilitate the reaction between the organic-soluble starting material and the aqueous base.
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Heat the mixture to reflux and stir vigorously for 4-6 hours, monitoring the reaction by TLC.
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After the reaction is complete, cool the mixture to room temperature and separate the organic layer.
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Extract the aqueous layer with toluene or another suitable organic solvent.
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Filter and concentrate the solution under reduced pressure to obtain the crude product.
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Purify the crude (2-Aminophenyl)(cyclopropyl)methanone by column chromatography or recrystallization.
Chemical Reactivity and Applications
The chemical reactivity of (2-Aminophenyl)(cyclopropyl)methanone is dictated by the presence of the primary aromatic amine and the cyclopropyl ketone functional groups. This dual functionality makes it a valuable precursor for a variety of more complex molecules.
Key Reactions
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Reactions of the Amino Group: The primary amine can undergo a wide range of reactions typical of anilines, including diazotization, acylation, alkylation, and sulfonylation. These reactions allow for the introduction of diverse functional groups at the amine position.
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Reactions involving the Ketone: The carbonyl group can participate in reactions such as reduction to an alcohol, reductive amination, and condensation with various reagents.
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Cyclocondensation Reactions: The ortho-relationship of the amine and the ketone allows for cyclocondensation reactions to form heterocyclic systems, most notably quinazolines and their derivatives.
Application in Agrochemicals: Synthesis of Cyclosulfamuron
The most prominent industrial application of (2-Aminophenyl)(cyclopropyl)methanone is as a key intermediate in the synthesis of the herbicide Cyclosulfamuron.[1] This sulfonylurea herbicide is effective for weed control in various crops.
The synthesis involves the reaction of the amino group of (2-Aminophenyl)(cyclopropyl)methanone with a sulfonyl isocyanate, which is typically generated in situ.
Caption: Role of (2-Aminophenyl)(cyclopropyl)methanone in Cyclosulfamuron synthesis.
Potential in Medicinal Chemistry: Precursor to Quinazolines
The 2-aminophenyl ketone moiety is a classic precursor for the synthesis of quinazolines and quinazolinones, which are important scaffolds in medicinal chemistry, exhibiting a wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial properties. (2-Aminophenyl)(cyclopropyl)methanone can be reacted with various one-carbon sources (e.g., orthoesters, formamide) or undergo condensation with other carbonyl compounds followed by cyclization to yield cyclopropyl-substituted quinazolines. The cyclopropyl group is a desirable feature in drug candidates as it can enhance metabolic stability, binding affinity, and cell permeability.
Safety and Handling
A comprehensive Safety Data Sheet (SDS) for (2-Aminophenyl)(cyclopropyl)methanone indicates that detailed toxicological and ecological data are largely unavailable.[2] However, standard precautions for handling laboratory chemicals should be observed.
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Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.
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Handling: Avoid contact with skin and eyes. Do not breathe dust or vapors. Use in a well-ventilated area or under a fume hood.
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Storage: Store in a tightly closed container in a cool, dry place.
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In case of exposure:
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Skin contact: Wash off immediately with plenty of water.
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Eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
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Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.
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Inhalation: Move to fresh air. If breathing is difficult, give oxygen.
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Conclusion
(2-Aminophenyl)(cyclopropyl)methanone is a valuable chemical intermediate with established importance in the agrochemical industry and significant potential in pharmaceutical research. Its unique bifunctional nature allows for a diverse range of chemical transformations, making it an attractive starting material for the synthesis of complex heterocyclic systems. While there is a notable lack of publicly available, experimentally determined physicochemical and spectroscopic data, its synthetic utility is well-documented in patent literature. This guide provides a foundational understanding of this compound for researchers and drug development professionals, aiming to stimulate further investigation into its properties and applications.
References
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Capot Chemical. 136832-46-7 | (2-aMino-phenyl)-cyclopropyl-methanone. Available at: [Link]
